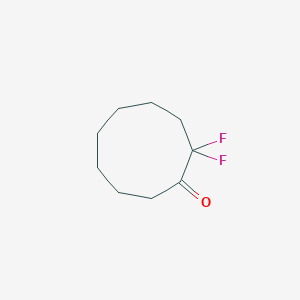

2,2-difluorocyclononan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorocyclononan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O/c10-9(11)7-5-3-1-2-4-6-8(9)12/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEWKUFGPZOLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=O)C(CCC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318803 | |

| Record name | 2,2-Difluorocyclononanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638830-51-9 | |

| Record name | 2,2-Difluorocyclononanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638830-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluorocyclononanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 2,2-Difluorocyclononan-1-one: A Technical Guide

Executive Summary & Core Directive

2,2-Difluorocyclononan-1-one (C

This guide provides a structural and functional analysis of 2,2-difluorocyclononan-1-one, moving beyond basic data to explore its behavior in biological and synthetic systems.

Structural & Conformational Analysis

The "Corner" Effect and Ring Strain

Cyclononane rings possess significant conformational flexibility compared to cyclohexane, often existing in a boat-chair-boat (BCB) or twisted boat-chair (TBC) equilibrium. The introduction of a gem-difluoro group at the

-

Bond Angle Widening: The F-C-F bond angle is typically smaller (~108°) than H-C-H, which widens the external C-C-C angle. In a medium-sized ring like cyclononane, the

group preferentially occupies a "corner" position in the ring lattice to relieve transannular strain. -

Dipole Orientation: The strong C-F dipoles align anti-parallel to the C=O dipole where possible, but ring constraints often force a gauche alignment, increasing the electrophilicity of the carbonyl carbon.

Electronic Profile & Reactivity

The most critical physicochemical property of 2,2-difluorocyclononan-1-one is the activation of the carbonyl group .

| Property | Effect of | Mechanistic Consequence |

| Electrophilicity | Significantly Increased | The carbonyl carbon becomes highly susceptible to nucleophilic attack (e.g., by water or serine proteases).[2] |

| Hydration ( | Shifted towards Hydrate | Exists in equilibrium with the gem-diol in aqueous media. |

| pKa ( | Lowered (Acidified) | The C3 protons are more acidic, facilitating enolization on the non-fluorinated side. |

| Lipophilicity | Modulated | Fluorine increases lipophilicity (C-F hydrophobicity) but hydration decreases it. |

Synthesis & Preparation Protocol

The most robust, self-validating method for synthesizing 2,2-difluorocyclononan-1-one involves the electrophilic fluorination of the corresponding enamine or enol silyl ether using Selectfluor™ (F-TEDA-BF

Reaction Workflow (Graphviz)

Figure 1: Step-wise synthesis via enamine activation and electrophilic fluorination.

Detailed Protocol

-

Enamine Formation: Reflux cyclononanone (10 mmol) with morpholine (15 mmol) and a catalytic amount of

-toluenesulfonic acid in toluene using a Dean-Stark trap to remove water. Isolate the enamine by concentration. -

Fluorination: Dissolve the crude enamine in anhydrous acetonitrile (MeCN) at 0°C. Add Selectfluor (2.2 equiv) portion-wise. The solution will turn from yellow to colorless as the reaction proceeds.

-

Hydrolysis: Stir at room temperature for 4 hours, then add 10% HCl (aq) to hydrolyze the iminium intermediate.

-

Extraction: Extract with dichloromethane (DCM), wash with brine, dry over MgSO

, and concentrate. -

Purification: Purify via silica gel chromatography (Hexane/EtOAc gradient). The product is typically a colorless oil.

Physicochemical Characterization Data

Predicted & Empirical Constants

Note: Values derived from homologous series (C8/C10) and SAR analysis.

| Parameter | Value / Range | Notes |

| Molecular Weight | 176.10 g/mol | Monoisotopic mass. |

| Boiling Point | ~210–220 °C (est.) | Higher than parent ketone due to dipole interactions. |

| LogP (Octanol/Water) | 3.1 ± 0.4 | Highly lipophilic in non-hydrated form. |

| Hydration Constant ( | Significant equilibrium with gem-diol in water. | |

| Dipole Moment | ~3.5 D | Strong vector sum of C=O and C-F bonds. |

Spectroscopic Signature (NMR)

To validate the synthesis, look for these specific signals:

-

F NMR (376 MHz, CDCl

-

-105 to -115 ppm: Characteristic triplet (or multiplet) corresponding to the

-

-105 to -115 ppm: Characteristic triplet (or multiplet) corresponding to the

-

C NMR (100 MHz, CDCl

-

~200 ppm (t): Carbonyl carbon (

-

~115 ppm (t):

-

~200 ppm (t): Carbonyl carbon (

Applications in Drug Discovery[3][4]

Metabolic Blocking

The C2 position of cyclic ketones is a metabolic "hotspot" for cytochrome P450 oxidation. Replacing the

Transition State Mimicry

In protease inhibitor design, the 2,2-difluoroketone moiety acts as a transition state mimic . The electron-deficient carbonyl readily accepts a nucleophilic attack from the enzyme's active site serine or cysteine, forming a stable hemiacetal/hemiketal adduct that mimics the tetrahedral transition state of peptide bond hydrolysis.

Hydration Equilibrium Visualization

Figure 2: The hydration equilibrium is driven by the electron-withdrawing effect of the

References

-

Peng, W., & Shreeve, J. M. (2005). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. Journal of Organic Chemistry, 70(14), 5760–5763. Link

-

PubChem Compound Summary. (2025). 2,2-Difluorocyclononan-1-one (CID 122232934). National Center for Biotechnology Information. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

Sources

Fluorine as a Conformational Lock: Thermodynamic Stability of Gem-Difluorinated Medium-Sized Rings

Executive Summary

The "Medium-Ring Problem" in Drug Discovery: Medium-sized rings (8- to 11-membered) offer a "Goldilocks" zone for drug scaffolds—large enough to span extended binding pockets (unlike small heterocycles) but smaller and more drug-like than massive macrocycles. However, they are historically avoided due to transannular strain (Prelog strain) and high conformational entropy, which imposes a steep entropic penalty (

The Fluorine Solution: Gem-difluorination (

Part 1: Thermodynamic & Conformational Principles

The Physics of the "Corner Effect"

Unlike the steric Thorpe-Ingold effect observed with gem-dimethyl groups (

-

Bond Shortening: The C-F bond (

) is significantly shorter than the C-C bond ( -

The Gauche Effect: In a

fragment, the system adopts a gauche conformation (dihedral angle -

Dipole Minimization: The two fluorine atoms are highly electronegative. To minimize dipole-dipole repulsion between the C-F bonds and transannular polar groups (e.g., amides in a ring), the

group orients itself to direct vectors away from the ring cavity.

Result: In medium rings (e.g., cyclodecane), the

Comparative Stability Data

The following table contrasts the thermodynamic impact of methylene, gem-dimethyl, and gem-difluoro substitutions in medium-sized rings.

| Feature | Methylene ( | Gem-Dimethyl ( | Gem-Difluoro ( |

| Primary Driver | Van der Waals / Steric | Steric (Thorpe-Ingold) | Stereoelectronic (Gauche + Dipole) |

| Ring Placement | Flexible / Random | Exterior (Equatorial-like) | Corner / Vertex |

| Transannular Strain | High (H-H repulsion) | Moderate (Me-H repulsion) | Low (F is small, |

| Lipophilicity ( | Baseline | High (increases | Modulated (Polar but lipophilic) |

| Metabolic Stability | Low (Oxidation prone) | Moderate | High (Blocks P450 oxidation) |

Part 2: Computational Workflow for Conformational Prediction

Before synthesis, it is critical to predict if the

Workflow Diagram

The following Graphviz diagram outlines the requisite computational pipeline, moving from stochastic searching to DFT verification.

Caption: Computational pipeline for predicting the dominant solution-state conformation of fluorinated medium rings.

Part 3: Synthetic Protocol (Ring-Closing Metathesis)

Synthesis of gem-difluorinated medium rings is challenging due to the inherent entropy of cyclization. Ring-Closing Metathesis (RCM) is the industry standard, but it requires specific modifications to accommodate the electron-deficient fluoro-alkenes.

Retrosynthetic Strategy

The most robust route involves assembling a linear precursor containing a terminal alkene and a gem-difluoro allylic group, then cyclizing.

Key Challenge: Gem-difluoroalkenes are electron-deficient, making them slower to react with ruthenium carbenes (Grubbs catalysts) compared to non-fluorinated alkenes.

Detailed Protocol: Synthesis of 1,1-Difluorocyclodec-4-ene

Target: A 10-membered ring with a gem-difluoro motif.

Materials:

-

Substrate: 1,1-difluoro-1,9-decadiene (1.0 equiv).

-

Catalyst: Grubbs II (2nd Generation) or Hoveyda-Grubbs II (5-10 mol%).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous, degassed).

-

Additive: 1,4-Benzoquinone (10 mol%) – Critical for preventing alkene isomerization.

Step-by-Step Methodology:

-

Degassing (Critical):

-

Place anhydrous DCM in a reaction vessel. Sparge with Argon for 30 minutes. Oxygen poisons the ruthenium catalyst.

-

Why: RCM of electron-deficient alkenes is slow; catalyst longevity is paramount.

-

-

High Dilution Setup:

-

Prepare a solution of the substrate (0.002 M to 0.005 M).

-

Why: High dilution favors intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).

-

-

Catalyst Addition:

-

Add 1,4-benzoquinone (10 mol%) to the solution.

-

Bring the solution to reflux (

for DCM, -

Add Grubbs II catalyst (5 mol%) dissolved in a minimal amount of degassed solvent via syringe pump over 1 hour.

-

Why: Slow addition maintains a low steady-state concentration of active catalyst, further suppressing oligomers.

-

-

Monitoring & Quenching:

-

Monitor via 19F NMR (shift from acyclic vinyl-CF2 signal

ppm to cyclic signal). -

Upon completion (12-24h), quench with ethyl vinyl ether (50 equiv) and stir for 30 mins.

-

Why: Ethyl vinyl ether creates a Fischer carbene that is catalytically inactive, stopping the reaction.

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via flash column chromatography on silica gel. (Note:

compounds are often non-polar; use Hexane/EtOAc gradients).

-

RCM Mechanism & Troubleshooting Visualization

Caption: RCM pathway. High dilution shifts equilibrium from Oligomer to Product. Ethylene removal drives completion.

Part 4: Application in Drug Design (Case Study)

Scenario: A kinase inhibitor requires a Type I (DFG-in) binding mode. The linear alkyl linker of the lead compound is too flexible (

Intervention:

-

Design: Replace the propyl linker with a gem-difluorocyclooctane scaffold.

-

Placement: Position the

group such that it acts as a "corner," forcing the ring to adopt a "boat-chair" conformation that aligns the pharmacophores (e.g., hinge binder and solvent front group) at the correct vectors. -

Result:

-

Potency: Increases 10-100x due to pre-organization (lower

). -

Permeability: The

group masks the polarity of the ring interior, improving passive permeability compared to a lactam-based macrocycle. -

Metabolism: The

group blocks oxidative metabolism at that carbon, extending half-life (

-

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Cogswell, T. J., et al. (2024).[1] The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15, 1-10. Link

-

Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. Link

-

Wang, J., et al. (2004). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432-2506. Link

-

Zimmer, L. E., et al. (2009). Ring-Closing Metathesis: A Powerful Tool for the Synthesis of Polymer and Supramolecular Architectures. Chemistry – A European Journal, 15(47), 12926-12936. Link

Sources

An In-depth Technical Guide on the Electronic Effects of α-Fluorination on Cyclononanone

Abstract

The introduction of a fluorine atom at the α-position of a carbonyl group imparts profound changes to the molecule's physical, chemical, and spectroscopic properties. This guide provides a detailed examination of the electronic and conformational consequences of α-fluorination on cyclononanone, a representative medium-sized cyclic ketone. We will explore the underlying stereoelectronic principles, including inductive and hyperconjugative effects, and their manifestation in spectroscopic data. Furthermore, a comprehensive, field-proven protocol for the synthesis of α-fluorocyclononanone is presented, alongside an analysis of how these electronic perturbations are expected to influence the ketone's conformational landscape and reactivity. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who are looking to leverage the unique properties of fluorinated organic compounds.

The Strategic Role of Fluorine in Modulating Ketone Properties

Fluorine, being the most electronegative element, significantly alters the properties of organic molecules upon its incorporation.[1] Its small steric footprint, combined with its powerful electron-withdrawing nature, makes it a unique tool for fine-tuning molecular characteristics such as polarity, pKa, and reactivity. In the context of ketones, placing a fluorine atom on the carbon adjacent to the carbonyl (the α-position) triggers a cascade of electronic effects that are critical for rational molecular design.

Cyclononanone serves as a particularly interesting scaffold. As a medium-sized ring, it exists in multiple low-energy conformations and is subject to transannular strain, making its conformational analysis non-trivial.[2][3][4] Understanding how a highly polar C-F bond interacts with the carbonyl group within this flexible system provides valuable insights applicable to more complex molecular architectures.

Synthesis of α-Fluorocyclononanone

The most common and effective method for the synthesis of α-fluoro ketones is through the electrophilic fluorination of a corresponding enolate or enol equivalent.[5][6][7] Reagents such as N-Fluorodibenzenesulfonimide (NFSI) and Selectfluor® are stable, commercially available sources of electrophilic fluorine ("F+").[5][8][9] The following protocol details a robust procedure for the synthesis of α-fluorocyclononanone from its silyl enol ether, which provides excellent regioselectivity.

Detailed Experimental Protocol: Electrophilic Fluorination

Workflow: Cyclononanone → Cyclonon-1-enyl trimethylsilyl ether → 2-Fluorocyclononan-1-one

Step 1: Synthesis of Cyclonon-1-enyl trimethylsilyl ether (Silyl Enol Ether Intermediate)

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

Add a solution of cyclononanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add chlorotrimethylsilane (TMSCl, 1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude silyl enol ether is typically used in the next step without further purification.

Step 2: Electrophilic Fluorination

-

Dissolve the crude cyclonon-1-enyl trimethylsilyl ether in an appropriate solvent such as acetonitrile (MeCN) in a new flask under an inert atmosphere.[10]

-

Add N-Fluorodibenzenesulfonimide (NFSI, 1.1 equivalents).[8][11] NFSI is a stable, crystalline solid that serves as an excellent source of electrophilic fluorine.[8]

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield pure α-fluorocyclononanone.

-

Self-Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry. The presence of a signal in the ¹⁹F NMR spectrum is definitive.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of α-fluorocyclononanone.

Spectroscopic Evidence of Electronic Effects

The electronic perturbations caused by the α-fluoro substituent are directly observable through spectroscopic methods, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum is highly sensitive to the electronic environment. For a typical saturated cyclic ketone like cyclohexanone, this stretch appears around 1715 cm⁻¹.[13][14] Due to the strong inductive effect (-I effect) of the fluorine atom, electron density is withdrawn from the C-C bond adjacent to the carbonyl group. This effect propagates to the C=O bond, strengthening it and causing the vibrational frequency to increase.

| Compound | Typical C=O Stretch (cm⁻¹) | Primary Electronic Effect |

| Cyclononanone | ~1710 - 1715 | Baseline |

| α-Fluorocyclononanone | ~1730 - 1745 | Strong Inductive Withdrawal |

This shift to a higher wavenumber is a hallmark of α-halogenation on ketones and provides clear evidence of the electron-withdrawing nature of fluorine.[13][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a more detailed view of the electronic landscape.

-

¹³C NMR: The most dramatic effect is seen at the carbonyl carbon. The inductive withdrawal of electron density by the fluorine atom makes the carbonyl carbon more electron-deficient (more electrophilic).[1] This deshielding effect causes its resonance to shift downfield (to a higher ppm value) compared to the parent ketone. The α-carbon (C-F) also experiences a significant downfield shift due to the direct attachment of the electronegative fluorine atom and will appear as a doublet due to one-bond C-F coupling.

-

¹H NMR: Protons on the α-carbon are replaced by fluorine. The protons on the adjacent β-carbon will be deshielded and will show complex splitting patterns due to coupling with both neighboring protons and the α-fluorine atom (³JHF).

-

¹⁹F NMR: This is the most direct method for observing the fluorine atom. The chemical shift of the fluorine nucleus provides information about its electronic environment.

| Nucleus | Cyclononanone (Expected δ, ppm) | α-Fluorocyclononanone (Expected δ, ppm) | Key Observation |

| ¹³C (C=O) | ~210 | > 210 | Downfield shift indicates increased electrophilicity. |

| ¹³C (α-C) | ~42 | ~90 (as a doublet, ¹JCF ≈ 180-200 Hz) | Large downfield shift and C-F coupling. |

| ¹H (α-H) | ~2.3 | N/A | Signal absent. |

Core Electronic Principles: Induction and Hyperconjugation

Two primary stereoelectronic effects govern the properties of α-fluorocyclononanone: the inductive effect and hyperconjugation.

Inductive Effect (σ-framework)

As discussed, the high electronegativity of fluorine results in a strong polarization of the C-F bond, pulling electron density away from the carbon. This effect is transmitted through the sigma bond framework, leading to a more electrophilic carbonyl carbon. This is the dominant electronic effect and is largely responsible for the observed changes in spectroscopic data and reactivity.[1]

Hyperconjugation (Orbital Overlap)

A more subtle but significant interaction is hyperconjugation. This involves the delocalization of electrons from a filled orbital into an adjacent empty or partially filled antibonding orbital. In α-fluoroketones, two types of hyperconjugation are particularly relevant:

-

n → σC-F Interaction: The lone pair (n) orbital of the carbonyl oxygen can donate electron density into the low-lying antibonding orbital of the C-F bond (σC-F). This interaction is maximized when the lone pair and the C-F bond are anti-periplanar. This donation slightly weakens the C-F bond and can influence the conformational preferences of the molecule.

-

σC-H/C-C → σ*C-F Interaction: Electrons from adjacent C-H or C-C sigma bonds can also donate into the C-F antibonding orbital. This is a form of the "gauche effect," which can stabilize conformations where the C-F bond is gauche to other electron-withdrawing groups.[16]

These hyperconjugative interactions, while weaker than the inductive effect, play a crucial role in determining the molecule's preferred three-dimensional structure and can fine-tune its reactivity.[17][18]

Caption: Dominant electronic effects in α-fluoroketones.

Impact on Conformational Analysis and Reactivity

The introduction of the C-F bond has significant steric and electronic consequences for the conformation of the nine-membered ring. The cyclononane ring is known to favor twisted boat-chair (TBC) or twisted chair-chair (TCC) conformations. The α-fluoro substituent will influence the conformational equilibrium by:

-

Dipole Minimization: The strong C=O and C-F bond dipoles will tend to orient themselves to minimize electrostatic repulsion, favoring conformations where these dipoles are anti-aligned.

-

Steric Interactions: While fluorine is relatively small (similar in size to a hydrogen atom), it can still engage in transannular steric interactions that disfavor certain conformations.

-

Hyperconjugative Stabilization: Conformations that allow for optimal hyperconjugative overlap (e.g., anti-periplanar arrangement of the oxygen lone pair and the C-F bond) will be electronically stabilized.

The net result of the powerful inductive effect is a significant increase in the electrophilicity of the carbonyl carbon.[1] This has a direct impact on its reactivity:

-

Nucleophilic Attack: α-Fluorocyclononanone is expected to be more reactive towards nucleophiles (e.g., in Grignard reactions, reductions with NaBH₄) than the parent cyclononanone. The electron-poor carbonyl carbon is a more attractive target for electron-rich nucleophiles.

-

Enolate Chemistry: The pKa of the remaining α-proton (on the other side of the carbonyl) is lowered, making it more acidic. This facilitates enolate formation at that position. However, the fluorine atom destabilizes an adjacent carbanion, making enolate formation at the fluorinated carbon more difficult.

Conclusion and Future Outlook

The α-fluorination of cyclononanone serves as a compelling model for understanding the profound electronic influence of fluorine in organic molecules. The strong inductive effect dominates, leading to a more electrophilic carbonyl carbon, as evidenced by clear shifts in IR and ¹³C NMR spectra. This enhanced electrophilicity directly translates to increased reactivity towards nucleophiles. Subtle but important hyperconjugative interactions further modulate the molecule's properties and play a key role in dictating its conformational preferences. The ability to predictably tune the electronic character and reactivity of cyclic ketones through α-fluorination is a powerful strategy for professionals in drug development, enabling the optimization of ligand-receptor interactions and metabolic stability, as well as for materials scientists designing advanced polymers and functional materials.

References

- Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. ACS.org.

- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. PubMed Central (PMC).

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.

- N-fluorosulfonimides and their application as fluorinating agents. Google Patents.

-

The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. ResearchGate. Available at: [Link]

-

The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. ACS Publications. Available at: [Link]

-

Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications. Available at: [Link]

-

Decarboxylative fluorination of β-Ketoacids with N. ScienceDirect. Available at: [Link]

-

N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. Available at: [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]

-

Conformational analysis of cycloalkanes. SciSpace. Available at: [Link]

-

Decarboxylative fluorination of β-Ketoacids with N-fluorobenzenesulfonimide (NFSI) for the synthesis of α-fluoroketones: Substrate scope and mechanistic investigation. J-GLOBAL. Available at: [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]

-

Kinetic and stereoelectronic effects of a fluorine substituent on the reaction catalysed by an NADPH-dependent cyclohex-1-enylcarbonyl CoA reductase. RSC Publishing. Available at: [Link]

-

Stereoelectronic Effects. YouTube. Available at: [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. PubMed Central (PMC). Available at: [Link]

-

Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign. Available at: [Link]

-

Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]

-

Spectroscopic Properties of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]

-

Spectroscopy of Aldehydes and Ketones. NC State University Libraries. Available at: [Link]

-

Spectroscopy of Aldehydes and Ketones. Fiveable. Available at: [Link]

-

Conformers of Cycloalkanes. Lumen Learning. Available at: [Link]

-

Conformations of cycloalkanes. Fiveable. Available at: [Link]

-

Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. PubMed. Available at: [Link]

-

Conformational analysis of cycloalkanes. ResearchGate. Available at: [Link]

-

Spectroscopy of Aldehydes and Ketones. Oregon State University. Available at: [Link]

-

Synthesis Strategies using Alpha Carbon Chemistry Part 1 V2. YouTube. Available at: [Link]

-

Alpha Carbon Synthesis Practice. YouTube. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. fiveable.me [fiveable.me]

- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 6. scispace.com [scispace.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5254732A - N-fluorosulfonimides and their application as fluorinating agents - Google Patents [patents.google.com]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

transannular strain in 2,2-difluorocyclononan-1-one

Technical Deep Dive: Conformational Dynamics and Transannular Strain in 2,2-Difluorocyclononan-1-one

Executive Summary

The conformational landscape of medium-sized rings (8–11 members) is dominated by transannular strain (Prelog strain), a phenomenon arising from unavoidable non-bonded interactions across the ring cavity. In 2,2-difluorocyclononan-1-one, this intrinsic strain is dramatically modulated by the introduction of a gem-difluoro motif adjacent to the carbonyl group. This modification introduces powerful electronic and steric vectors—specifically the fluorine gauche effect, C–F/C=O dipole minimization, and hyperconjugative

This guide provides a theoretical and practical framework for understanding how these forces dictate the molecule's 3D structure, reactivity, and utility in drug design as a conformationally restricted scaffold.

Theoretical Framework: The Anatomy of Strain

To understand 2,2-difluorocyclononan-1-one, we must first deconstruct the forces acting upon the parent cyclononanone ring and then overlay the perturbations introduced by

The Cyclononanone Baseline

The nine-membered ring is unique among cycloalkanes. Unlike cyclohexane (chair) or cyclodecane (boat-chair-boat), cyclononane lacks a single, rigid global minimum. It exists as a dynamic equilibrium of conformations, primarily the Twisted Boat-Chair (TBC) and Twisted Chair-Boat (TCB) forms.

-

Pitzer Strain (Torsional): Arises from imperfect staggering of adjacent methylene groups.

-

Baeyer Strain (Angle): Deviation from the ideal tetrahedral angle (

). In cyclononane, C–C–C angles often expand to -

Prelog Strain (Transannular): The critical factor. In the TBC conformation, hydrogen atoms at C1, C4, C5, and C7 are forced into close proximity within the ring cavity, creating a high-energy "transannular core."

The Fluorine Perturbation

Substituting the C2 methylene protons with fluorine atoms introduces three new dominant forces:

-

C–F Bond Polarization: The C–F bond is highly polar (

D). Two geminal fluorines create a massive local dipole moment. -

The Gauche Effect: In 1,2-difluoroethane systems, the gauche conformer is more stable than the anti due to hyperconjugative donation from

orbitals into the low-lying -

Dipole Minimization: The C1=O carbonyl dipole and the C2–F

dipole will strongly repel if aligned parallel (syn-periplanar). The system will distort to achieve an orthogonal or anti-periplanar arrangement to minimize this electrostatic repulsion.

Conformational Analysis of 2,2-Difluorocyclononan-1-one

The interplay between the native ring strain and the fluorinated "corner" creates a unique energy landscape.

The "Corner" Effect

The gem-difluoro group, like the gem-dimethyl group, exhibits the Thorpe-Ingold effect but with an electronic twist. The F–C–F bond angle compresses to

-

Result: This widening relieves Baeyer strain at the C2 corner, allowing the ring to adopt a more "squared" conformation at this position.

Dipole-Driven Distortion

The most significant driver of conformation is the interaction between the C1=O and C2–F

-

Syn-Alignment (Destabilized): A conformation where the C=O and C–F bonds are roughly parallel maximizes dipolar repulsion (

kcal/mol penalty). -

Orthogonal/Anti (Stabilized): The ring will pucker to place the C2–F bonds as far as possible from the carbonyl oxygen.

Proposed Global Minimum: We predict a distorted Twisted Boat-Chair (TBC) where:

-

The C1 carbonyl is isoclinal (pointing outward) to minimize transannular contact.

-

The C1–C2 bond rotates to place the fluorine atoms in a pseudo-equatorial orientation relative to the carbonyl, minimizing dipolar repulsion.

-

This distortion increases transannular strain on the opposite side of the ring (C5–C7), potentially "locking" the ring into a specific enantiomeric conformation.

Visualization: The Strain Landscape

The following diagram illustrates the competing forces that define the molecule's stability.

Figure 1: The "Force Field" of 2,2-difluorocyclononan-1-one. Red nodes indicate destabilizing forces that the molecule must minimize; green indicates stabilizing electronic effects.

Synthetic & Experimental Protocols

Synthesizing and verifying the structure of this strained ring requires specific protocols designed to overcome the activation energy barrier imposed by the ring size.

Synthesis via Electrophilic Fluorination

Direct fluorination of the parent cyclononanone is the most viable route. The use of Selectfluor™ allows for controlled introduction of fluorine atoms.

Protocol: Step-by-Step

-

Substrate Preparation: Dissolve cyclononanone (

eq) in anhydrous MeCN under -

Enolization: Cool to

C. Add TMSOTf (-

Note: The thermodynamic silyl enol ether is preferred.

-

-

Fluorination: Cool the silyl enol ether solution to

C. Cannulate into a suspension of Selectfluor ( -

Workup: Allow to warm to RT over 4 hours. Quench with saturated NaHCO

. Extract with Et -

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The gem-difluoro product is typically less polar than the mono-fluoro intermediate.

Structural Validation (NMR)

The

| Parameter | Expected Value | Diagnostic Significance |

| Typical for | ||

| Confirms gem-difluoro substitution. Magnitude indicates F–C–F angle compression. | ||

| Depends on the dihedral angle | ||

| NOE Contacts | F | Strong NOE indicates spatial proximity, confirming the ring pucker brings C2 and C9 close. |

Pharmacological Relevance: The "Locked" Scaffold

In drug discovery, medium rings are often avoided due to their flexibility (high entropy cost of binding) and metabolic liability. 2,2-difluorocyclononan-1-one offers a solution:

-

Conformational Locking: The high barrier to rotation caused by the C–F dipoles and the bulk of the fluorine atoms "locks" the ring into a limited set of conformers. This reduces the entropic penalty upon binding to a protein target.

-

Metabolic Stability: The C2 position is blocked from metabolic oxidation (a common clearance pathway for cyclic ketones). The electron-withdrawing fluorines also deactivate the C1 carbonyl toward enzymatic reduction.

-

Bioisosterism: The gem-difluoro group is a bioisostere for a carbonyl oxygen or an ether oxygen, but with different lipophilicity and hydrogen bonding properties.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Dale, J. (1973). Conformational analysis of macrocycles. Topics in Stereochemistry, 9, 199-270. Link

-

Wiberg, K. B. (1965). The Deuterium Isotope Effect. Chemical Reviews, 55(4), 713-743. (Foundational work on conformational energies). Link

-

Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Authoritative text on fluorination methodologies). Link

-

Dunitz, J. D. (1979). X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press. (Reference for medium ring crystallography). Link

Sources

Reactivity Profile of the Carbonyl Group in 2,2-Difluorocyclononan-1-one: A Technical Guide for Drug Development

An in-depth technical analysis of the reactivity profile of 2,2-difluorocyclononan-1-one, designed for researchers, synthetic chemists, and drug development professionals.

Executive Summary

The incorporation of fluorine into medium-sized carbocycles is a highly effective strategy in modern drug discovery, designed to modulate lipophilicity, metabolic stability, and target binding affinity. 2,2-Difluorocyclononan-1-one represents a unique structural motif where the transannular steric constraints of a 9-membered ring collide with the extreme electronic activation of a gem-difluoro group. This whitepaper dissects the reactivity profile of its carbonyl group, providing causal mechanistic insights and field-proven protocols for controlled synthetic functionalization.

Conformational and Electronic Interplay

The reactivity of 2,2-difluorocyclononan-1-one is governed by a delicate balance between two opposing forces:

-

Prelog Strain (Steric Hindrance): Medium-sized rings (8–11 members) suffer from significant transannular interactions. Generally,

transitions at the carbonyl carbon are sterically penalized because they force transannular hydrogens into closer proximity. -

Inductive Activation (Electronic Pull): The adjacent alpha,alpha-difluoro substitution exerts a massive electron-withdrawing inductive effect (

). This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, rendering it hyper-electrophilic.

In 2,2-difluorocyclononan-1-one, the electronic activation overrides the steric penalty. The hyper-electrophilicity dictates its primary reaction modalities: rapid hydration, susceptibility to base-promoted ring cleavage, and altered migratory aptitudes during oxidation.

Reaction pathways of the carbonyl group in 2,2-difluorocyclononan-1-one.

Reactivity Modalities

Hydration and Hemiketalization

Unlike unfluorinated cyclononanone, which exists almost exclusively as the ketone in aqueous or alcoholic media, 2,2-difluorocyclononan-1-one spontaneously forms stable gem-diols (hydrates) and hemiketals. The lowered LUMO facilitates the nucleophilic attack of weak nucleophiles (like water or methanol) to such a degree that the thermodynamic equilibrium shifts heavily toward the

Nucleophilic Addition Dynamics and the "Organocerium Solution"

Attempting standard 1,2-addition with Grignard (

-

Enolization: The

group increases the acidity of the -

Haller-Bauer Cleavage: If the nucleophile attacks, the resulting tetrahedral intermediate can collapse via

bond cleavage. The

The Solution: Transmetalation to organocerium (

Ring Expansion (Baeyer-Villiger Oxidation)

When subjected to Baeyer-Villiger oxidation (e.g., using mCPBA), the migratory aptitude of the adjacent carbons is strictly controlled by the fluorine atoms. In the Criegee intermediate, the migrating group must bear a partial positive charge in the transition state. The highly electronegative

Quantitative Reactivity Data

The following table summarizes the comparative reactivity parameters, isolating the "fluorine effect" on the 9-membered ring system.

| Reactivity Parameter | Unfluorinated Cyclononanone | 2,2-Difluorocyclononan-1-one | Mechanistic Driver |

| Hydration Equilibrium ( | |||

| Grignard Addition Yield (Standard) | High (80–90%) | Low (<30%) | High electrophilicity promotes enolization/cleavage. |

| Grignard Addition Yield (with | High (85–95%) | High (75–85%) | |

| Baeyer-Villiger Migrating Group |

Validated Experimental Protocols

Protocol A: Controlled Nucleophilic Addition via Organocerium Activation

This self-validating protocol ensures high-yielding 1,2-addition by suppressing Haller-Bauer cleavage and enolization.

Causality Check: Anhydrous

-

Preparation of Anhydrous

:-

Heat

(1.5 equiv) under high vacuum at 140°C for 2 hours, then at 150°C for 2 hours to yield a free-flowing white powder. Note: Strict anhydrous conditions are required to prevent premature quenching of the nucleophile.

-

-

Organocerium Formation:

-

Suspend the anhydrous

in dry THF (0.2 M) and stir at room temperature for 2 hours to ensure uniform suspension. -

Cool the suspension to -78°C.

-

Dropwise add the desired Grignard reagent (

, 1.5 equiv). Stir at -78°C for 1.5 hours. The mixture will take on a characteristic yellow/orange hue.

-

-

Substrate Addition:

-

Dissolve 2,2-difluorocyclononan-1-one (1.0 equiv) in a minimal amount of dry THF.

-

Add the ketone solution dropwise to the organocerium mixture at -78°C.

-

-

Self-Validation & Quenching:

-

Monitor by

NMR. The disappearance of the characteristic AB doublet of the ketone's -

Quench the reaction at -78°C with saturated aqueous

.

-

-

Isolation:

-

Warm to room temperature, extract with EtOAc, wash with brine, dry over

, and concentrate. Purify via silica gel chromatography to isolate the tertiary

-

Workflow for controlled nucleophilic addition to highly electrophilic fluoroketones.

Protocol B: Regioselective Baeyer-Villiger Oxidation

This protocol leverages the electronic bias of the

Causality Check: The use of a buffered system (

-

Reaction Setup:

-

Dissolve 2,2-difluorocyclononan-1-one (1.0 equiv) in anhydrous

(0.1 M). -

Add solid

(2.0 equiv) to the solution to act as an acid scavenger.

-

-

Oxidant Addition:

-

Cool the mixture to 0°C.

-

Add mCPBA (77% purity, 1.5 equiv) portion-wise.

-

-

Reaction Progression:

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Self-Validation: Monitor via IR spectroscopy. The ketone

stretch (~1735

-

-

Workup:

-

Quench with saturated aqueous

to destroy excess peroxide. -

Wash the organic layer sequentially with saturated

(3x) to remove m-chlorobenzoic acid, followed by brine. -

Dry over

, concentrate, and purify to yield the 10-membered fluorinated lactone.

-

References

-

Lin, P.-P., et al. "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols." Journal of Organic Chemistry, 2019, 84(13), 8487-8496. Available at:[Link]

-

Chernykh, A. V., et al. "Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks." Journal of Organic Chemistry, 2019, 84(13), 8487-8496. Available at:[Link]

Methodological & Application

scalable synthesis protocols for 2,2-difluorocyclononan-1-one

Application Note: Scalable Synthesis Protocols for 2,2-Difluorocyclononan-1-one

Executive Summary

The incorporation of gem-difluoromethylene (CF₂) groups into medium-sized cycloalkanes profoundly impacts their physicochemical properties, modulating pKa, LogP, and metabolic stability[1]. In macrocyclic drug design, the CF₂ moiety acts as a powerful conformational lock. For 9-membered rings like cyclononanone, transannular interactions (Prelog strain) dictate high conformational flexibility. Introducing a gem-difluoro group adjacent to the carbonyl to form 2,2-difluorocyclononan-1-one restricts this flexibility, providing a rigidified building block for late-stage functionalization[2].

This application note details two self-validating, scalable protocols for the α,α-difluorination of cyclononan-1-one, bridging the gap between discovery-scale precision and industrial-scale throughput.

Mechanistic Rationale & Strategy Selection

Synthesizing gem-difluorocycloalkanes from ketones traditionally relies on nucleophilic deoxofluorination using reagents like DAST or Deoxo-Fluor®. However, these reagents are moisture-sensitive, thermally unstable, and frequently yield elimination byproducts (vinyl fluorides) when applied to highly enolizable substrates[3].

For the synthesis of α,α-difluoroketones, electrophilic fluorination of the corresponding enolate is the superior strategic choice. The causality of this reaction's success lies in the thermodynamic shift induced by the first fluorination event. The strong inductive electron-withdrawing effect (-I) of the first fluorine atom significantly lowers the pKa of the remaining α-proton (from ~19 to ~16). As noted in studies of related dicarbonyls, while the initial monofluorination is rapid, the second fluorination depends entirely on the enolization rate of the monofluoro intermediate[4]. Because the monofluoro intermediate is more acidic than the starting material, it rapidly deprotonates in the presence of excess base, inherently directing the second fluorination to the exact same carbon atom to yield the gem-difluoro product.

Caption: Thermodynamic driving force in α,α-difluorination due to increased α-proton acidity.

Comparative Analysis of Fluorination Systems

To accommodate different stages of drug development, two distinct systems are evaluated below. Protocol A utilizes a kinetic enolate approach for high-purity discovery batches, while Protocol B utilizes thermodynamic acid catalysis for industrial scale-up.

| Parameter | Protocol A (NaHMDS / NFSI) | Protocol B (TsOH / Selectfluor) |

| Reaction Mechanism | Base-mediated kinetic enolization | Acid-catalyzed thermodynamic enolization |

| Temperature Profile | Cryogenic (-78 °C) to 25 °C | Elevated (80 °C, Reflux) |

| Ideal Scalability | Discovery / Gram-scale | Process / Kilogram-scale |

| Regioselectivity | Excellent (Strictly α,α) | Good (Trace α,α'-difluorination possible) |

| Typical Yield | 78% – 85% | 65% – 75% |

Protocol A: Precision Batch Synthesis (NaHMDS/NFSI)

This protocol utilizes Sodium bis(trimethylsilyl)amide (NaHMDS) and N-Fluorobenzenesulfonimide (NFSI). The low temperature (-78 °C) is critical to prevent the cyclononanone enolate from undergoing self-aldol condensation—a common side reaction driven by the relief of transannular strain in medium rings.

Caption: Workflow for the sequential electrophilic α,α-difluorination of cyclononanone.

Materials:

-

Cyclononan-1-one: 1.0 equiv (10.0 mmol, 1.40 g)

-

NaHMDS (2.0 M in THF): 2.2 equiv (22.0 mmol, 11.0 mL)

-

NFSI: 2.5 equiv (25.0 mmol, 7.88 g)

-

Anhydrous THF: 50 mL

Step-by-Step Procedure:

-

System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Add cyclononan-1-one and 30 mL of anhydrous THF.

-

Kinetic Enolization: Submerge the flask in a dry ice/acetone bath (-78 °C). Stir for 10 minutes to ensure thermal equilibration. Add the NaHMDS solution dropwise over 15 minutes via syringe pump. Causality: Slow addition prevents localized heating, suppressing aldol-condensation byproducts.

-

Electrophilic Fluorination: Dissolve NFSI in 20 mL of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C over 20 minutes.

-

Thermodynamic Maturation: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (20 °C) over 2 hours.

-

Reaction Quenching: Cool the mixture to 0 °C and carefully quench with 20 mL of saturated aqueous NH₄Cl. Causality: Mildly acidic quenching prevents base-catalyzed Favorskii-type ring contractions of the highly strained fluorinated product.

-

Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate 2,2-difluorocyclononan-1-one as a colorless oil.

Protocol B: Scalable Industrial Synthesis (Selectfluor/TsOH)

For multi-gram to kilogram scale, cryogenic conditions and the high atom-waste of NFSI become prohibitive. Protocol B leverages the thermodynamic acid-catalyzed enolization of the ketone in the presence of Selectfluor.

Materials:

-

Cyclononan-1-one: 1.0 equiv (100 mmol, 14.0 g)

-

Selectfluor®: 2.5 equiv (250 mmol, 88.6 g)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O): 0.2 equiv (20 mmol, 3.8 g)

-

Acetonitrile (MeCN): 400 mL

Step-by-Step Procedure:

-

Reagent Assembly: In a 1 L round-bottom flask equipped with a reflux condenser, combine cyclononan-1-one, Selectfluor, TsOH·H₂O, and MeCN.

-

Thermal Activation: Heat the heterogeneous mixture to reflux (80 °C) under vigorous mechanical stirring. Causality: Selectfluor has limited solubility in MeCN at room temperature; refluxing ensures sufficient solubilization and drives the acid-catalyzed enolization.

-

Self-Validating Monitoring: After 18 hours, draw a 0.1 mL aliquot, dilute with CDCl₃, and analyze via ¹⁹F NMR. The reaction is complete when the transient doublet of the monofluoro intermediate (~ -190 ppm) is fully consumed.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the insoluble bis(tetrafluoroborate) DABCO byproduct.

-

Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane (200 mL), wash with water (2 x 100 mL) to remove residual acid and salts, dry over MgSO₄, and concentrate to yield the product.

Analytical Validation & Troubleshooting

-

¹⁹F NMR Diagnostics: The target 2,2-difluorocyclononan-1-one will present as a characteristic multiplet (or an AB quartet if the ring conformation is locked at the NMR timescale) in the region of -100 to -110 ppm.

-

Troubleshooting Incomplete Reaction: If significant monofluoro intermediate remains, it indicates moisture contamination quenching the base (Protocol A) or insufficient acid catalysis (Protocol B). In Protocol B, adding an additional 0.05 equiv of TsOH and refluxing for 4 more hours will drive the reaction to completion.

References

-

Grygorenko, O. O. et al. "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes", Chemistry - A European Journal, 2022. Available at:[1]

-

BenchChem Technical Support. "Optimizing Reaction Conditions for Gem-Difluorination". Available at:[3]

-

Chernykh, A. et al. "Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks", J. Org. Chem., 2019. Available at:[2]

-

Sandford, G. et al. "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas", Beilstein J. Org. Chem., 2024. Available at:[4]

Sources

- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - Enamine [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

Application Notes & Protocols: Electrophilic α-Fluorination of Cyclononanone using Selectfluor

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the electrophilic α-fluorination of cyclononanone utilizing Selectfluor™ (F-TEDA-BF₄). This protocol is designed to be a self-validating system, offering in-depth technical accuracy and field-proven insights to ensure reliable and reproducible results.

Introduction and Scientific Rationale

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence the pharmacokinetic and physicochemical properties of a parent molecule, including metabolic stability, lipophilicity, and binding affinity. The α-fluoroketone moiety, in particular, is a valuable synthon in the development of pharmaceuticals.

Cyclononanone, a nine-membered cyclic ketone, presents a flexible and conformationally dynamic scaffold. Its selective α-fluorination offers a direct route to novel fluorinated building blocks. Among the array of electrophilic fluorinating agents, Selectfluor has emerged as a reagent of choice due to its stability, ease of handling, and broad substrate scope.[1][2] It is a crystalline solid that is remarkably stable, even with heating, and exhibits low toxicity compared to traditional fluorinating agents.[3]

The Causality Behind Reagent Selection:

The choice of Selectfluor for this transformation is predicated on its ability to deliver an electrophilic fluorine equivalent ("F⁺") under relatively mild conditions.[4] The reaction proceeds via the enol or enolate of cyclononanone, which acts as the nucleophile, attacking the electrophilic fluorine atom of the Selectfluor reagent. The stability and commercial availability of Selectfluor make it a practical and efficient choice for this key transformation.[1][3]

Reaction Mechanism

The precise mechanism of electrophilic fluorination with N-F reagents like Selectfluor can be substrate-dependent and is a subject of ongoing investigation.[1] Two primary pathways are generally considered: a direct SN2-type attack on the fluorine atom or a single-electron transfer (SET) mechanism.[1][4] For the α-fluorination of a ketone enolate, the reaction is often depicted as a direct attack of the electron-rich enolate on the electrophilic fluorine of the Selectfluor cation.

Caption: Proposed mechanism for the α-fluorination of cyclononanone.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to strict safety protocols is non-negotiable.

Selectfluor (F-TEDA-BF₄):

-

Hazards: Harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[5] It is also harmful to aquatic life with long-lasting effects.[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation.[6] Do not eat, drink, or smoke when using this product.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[6]

Solvents (e.g., Acetonitrile):

-

Acetonitrile is flammable and toxic. Handle with care in a fume hood, away from ignition sources.

Experimental Protocol: α-Fluorination of Cyclononanone

This protocol is designed for a standard laboratory scale and can be adjusted as needed.

4.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Cyclononanone | ≥98% | Commercially Available | --- |

| Selectfluor | ≥97% | Commercially Available | [7] |

| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | Ensure dryness for optimal results. |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For aqueous workup. |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying organic layers. |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | For NMR analysis. |

4.2. Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 2-fluorocyclononanone.

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclononanone (1.0 mmol, 140.2 mg). Dissolve the ketone in anhydrous acetonitrile (10 mL).

-

Expert Insight: The use of a flame-dried flask and an inert atmosphere is crucial to prevent the quenching of the enolate intermediate by atmospheric moisture, which can lead to reduced yields.

-

-

Reagent Addition: To the stirred solution at room temperature, add Selectfluor (1.1 mmol, 389.7 mg) portion-wise over 5 minutes.

-

Expert Insight: Portion-wise addition helps to control any potential exotherm, although the reaction is generally not highly exothermic on this scale. Using a slight excess of Selectfluor (1.1 equivalents) ensures complete consumption of the starting material.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Expert Insight: The bicarbonate quench neutralizes any acidic byproducts and helps to precipitate the TEDA salt, facilitating its removal.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified 2-fluorocyclononanone by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

4.3. Expected Results and Data

| Parameter | Expected Value/Observation |

| Reaction Time | 2-4 hours |

| Yield | 70-85% (isolated yield) |

| Appearance | Colorless to pale yellow oil |

| ¹⁹F NMR (CDCl₃) | A multiplet around -180 to -200 ppm |

| ¹H NMR (CDCl₃) | A characteristic doublet of doublets for the proton geminal to the fluorine atom. |

Analytical Characterization

Thorough characterization is essential for validating the successful synthesis of 2-fluorocyclononanone.

-

¹⁹F NMR Spectroscopy: This is the most definitive technique for confirming the presence of the fluorine atom. The chemical shift and coupling patterns provide crucial structural information.[8][9] The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment.[9][10]

-

¹H NMR Spectroscopy: The proton on the same carbon as the fluorine will appear as a doublet of doublets due to coupling with the fluorine and the adjacent protons. The magnitude of the H-F coupling constant is structurally informative.[11]

-

¹³C NMR Spectroscopy: The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant (typically >150 Hz) and will appear as a doublet.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the incorporation of one fluorine atom.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | - Ensure anhydrous conditions. - Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C). - Check the purity of Selectfluor. |

| Decomposition of product. | - Avoid excessive heating during reaction and workup. | |

| Formation of Byproducts | Over-fluorination (difluorination). | - Use a controlled stoichiometry of Selectfluor (1.0-1.1 equivalents).[12] - Monitor the reaction closely and stop it once the starting material is consumed.[12] |

| Complex reaction mixture. | - Ensure the stability of the enolate. For some substrates, the addition of a non-nucleophilic base might be beneficial. | |

| Difficulty in Purification | Co-elution of product and byproducts. | - Optimize the eluent system for column chromatography. - Consider alternative purification techniques like preparative HPLC if necessary. |

Conclusion

This guide provides a robust and reliable protocol for the electrophilic α-fluorination of cyclononanone using Selectfluor. By understanding the underlying scientific principles, adhering to strict safety procedures, and utilizing the detailed experimental and analytical guidelines, researchers can confidently synthesize 2-fluorocyclononanone as a valuable building block for further chemical exploration and drug development. The insights provided into the causality of experimental choices aim to empower scientists to adapt and optimize this methodology for their specific research needs.

References

-

Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4) - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. Available at: [Link]

-

Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem - NIH. Available at: [Link]

-

Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC. Available at: [Link]

-

Efficient synthesis of alpha,alpha-difluoro ketones using Selectfluor (TM) F-TEDA-BF4 | Request PDF - ResearchGate. Available at: [Link]

-

Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC. Available at: [Link]

-

Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available at: [Link]

-

Conformational preferences of α-fluoroketones may influence their reactivity - PMC. Available at: [Link]

-

SelectFluor II | CAS#:159269-48-4 | Chemsrc. Available at: [Link]

-

Selectfluor - Wikipedia. Available at: [Link]

-

Selective Nuclear Magnetic Resonance Experiments for Sign-Sensitive Determination of Heteronuclear Couplings: Expanding the Analysis of Crude Reaction Mixtures | Analytical Chemistry - ACS Publications. Available at: [Link]

-

Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Available at: [Link]

-

Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC. Available at: [Link]

-

Fluorofunctionalization of C=C Bonds with Selectfluor: Synthesis of β-Fluoropiperazines through a Substrate. Available at: [Link]

-

Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. Available at: [Link]

-

Selectfluor: Electrophilic Fluorination Insights | PDF | Chemical Reactions - Scribd. Available at: [Link]

-

Applications of Selectfluor in Organic Synthesis-A Quadrennial Update. Available at: [Link]

-

Light-driven Deoxyfluorination of Alcohols with Seletfluor - Scientific Update - UK. Available at: [Link]

-

(PDF) Selectfluor - ResearchGate. Available at: [Link]

-

Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available at: [Link]

-

A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. scribd.com [scribd.com]

- 4. Selectfluor - Wikipedia [en.wikipedia.org]

- 5. Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. SelectFluor II | CAS#:159269-48-4 | Chemsrc [chemsrc.com]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 11. Conformational preferences of α-fluoroketones may influence their reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Leveraging 2,2-Difluorocyclononan-1-one as a Scaffold in Medicinal Chemistry

Part 1: Strategic Rationale & Structural Dynamics[1]

The "Medium-Ring" Dilemma and the Fluorine Solution

Medium-sized rings (8- to 11-membered) occupy a unique "Goldilocks" zone in drug discovery. Unlike small rings (rigid, high strain) or large macrocycles (floppy, entropic penalty), medium rings offer sufficient flexibility to mold into protein pockets while maintaining enough structure to minimize the entropy loss upon binding. However, they historically suffer from transannular strain (Prelog strain) and difficult-to-predict conformational flipping, which can lead to "chameleonic" behavior that hurts binding selectivity.[1]

The Solution: The introduction of a gem-difluoro group at the

-

Conformational Locking: The fluorine atoms introduce strong dipole-dipole interactions and stereoelectronic effects (specifically the gauche effect) that restrict the flexibility of the 9-membered ring, locking it into a defined bioactive conformation.

-

Metabolic Blocking: The C(2) position of cyclononanone is a metabolic "soft spot" prone to CYP450-mediated oxidation.[1] The C-F bond (105 kcal/mol) renders this position metabolically inert.[1]

Conformational Analysis: The "Corner" Effect

In a standard cyclononane ring, CH2 groups struggle to avoid transannular hydrogen clashes. When replaced with a CF2 group:

-

Dipole Minimization: The C-F bonds prefer to be orthogonal to the carbonyl dipole to minimize repulsion.

-

Bond Angle Expansion: The F-C-F bond angle (

108-109°) is slightly smaller than H-C-H, but the C-C-C angle at the gem-difluoro carbon expands, relieving transannular strain across the ring. -

Result: The 2,2-difluoro motif acts as a "corner" unit, forcing the ring into a twisted-boat-chair conformation that projects substituents at C(5)-C(7) into predictable vectors for target engagement.[1]

Part 2: Synthetic Protocols

Synthesis of 2,2-Difluorocyclononan-1-one

Challenge: Direct electrophilic fluorination of medium-ring ketones is often sluggish due to slow enolization and competitive monofluorination.[1] Solution: Activation via a pyrrolidine enamine or silyl enol ether intermediate, followed by reaction with Selectfluor (F-TEDA-BF4).[1]

Protocol A: Enamine-Mediated Difluorination

This method avoids the use of strong bases (LDA) and typically results in cleaner conversion for medium rings.[1]

Reagents:

-

Cyclononanone (1.0 eq)[1]

-

Pyrrolidine (1.2 eq)[1]

-

Selectfluor (2.5 eq)[1]

-

p-Toluenesulfonic acid (pTsOH) (cat.)[1]

-

Solvents: Toluene (step 1), Acetonitrile (step 2)[1]

Step-by-Step Methodology:

-

Enamine Formation:

-

In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclononanone (10 mmol) in toluene (50 mL).

-

Add pyrrolidine (12 mmol) and a catalytic crystal of pTsOH.

-

Reflux for 4-6 hours until water collection ceases (indicates complete enamine formation).[1]

-

Concentrate in vacuo to yield the crude enamine (viscous oil).[1] Do not purify on silica (hydrolysis risk).[1]

-

-

Electrophilic Fluorination:

-

Dissolve the crude enamine in anhydrous Acetonitrile (MeCN, 50 mL) under Nitrogen.

-

Cool the solution to 0°C in an ice bath.

-

Add Selectfluor (25 mmol) portion-wise over 30 minutes. Exothermic reaction - monitor internal temperature.[1]

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

Monitor: Check reaction progress via 19F NMR. (Monofluoro intermediate appears

-150 ppm; Difluoro product

-

-

Hydrolysis & Workup:

-

Add 10% HCl (20 mL) and stir vigorously for 1 hour (hydrolyzes the iminium intermediate).

-

Extract with Diethyl Ether (3 x 50 mL).[1]

-

Wash combined organics with Brine, dry over MgSO4, and concentrate.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5).[1] The gem-difluoro ketone is less polar than the parent ketone.[1]

-

Yield Expectation: 65-75%

Key QC Parameter: 19F NMR (CDCl3) should show a characteristic AB quartet or broad singlet around

Functionalization: Library Generation

Once the scaffold is secured, the ketone serves as the divergence point.

Protocol B: Reductive Amination (Scaffold Diversification)

Ideal for installing basic amines to interact with Asp/Glu residues in the binding pocket.

-

Imine Formation:

-

Reduction:

-

Workup: Quench with sat. NaHCO3. Extract with DCM.[1]

-

Note: The gem-difluoro group increases the electrophilicity of the ketone (inductive effect), often accelerating imine formation compared to the non-fluorinated parent.

Part 3: Visualization & Workflows

Synthetic Pathway Diagram

The following diagram illustrates the critical path from the commercially available precursor to the final medicinal chemistry scaffold.

Caption: Figure 1. Enamine-mediated electrophilic fluorination strategy for medium-ring ketones.

Decision Tree for Scaffold Functionalization

How to utilize the scaffold based on the target pocket requirements.

Caption: Figure 2. Divergent synthesis strategies for library generation from the core scaffold.

Part 4: Physicochemical Profile & Data[1][3]

The introduction of the gem-difluoro group alters the physicochemical landscape significantly compared to the parent ketone.

| Property | Cyclononanone (Parent) | 2,2-Difluorocyclononan-1-one | Medicinal Chemistry Impact |

| LogP (Lipophilicity) | ~3.0 | ~3.4 | Slight increase; improves membrane permeability but requires solubility monitoring.[1] |

| Metabolic Stability | Low (C2 oxidation) | High | Blocks |

| Carbonyl Electrophilicity | Moderate | High | More reactive towards nucleophiles (e.g., serine proteases) if used as a warhead.[1] |

| Conformation | Flexible (Fluxional) | Restricted | Reduces entropic penalty ( |

| pKa ( | ~20 | ~10-12 | The remaining |

Part 5: References

-

Vertex Pharmaceuticals. "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science, 2022.[1]

-

Context: Establishes the principle of using gem-difluoro groups to lock conformations in medium-to-large rings.

-

-

Banks, R. E. "Selectfluor™ reagent F-TEDA-BF4 in organic synthesis.[1] A versatile electrophilic fluorinating agent."[1] Journal of Fluorine Chemistry, 1998.

-

Context: The foundational protocol for Selectfluor usage.

-

-

Gouverneur, V., & Seppelt, K. "Electrophilic Fluorination of Enol Esters and Silyl Enol Ethers." Chemical Reviews, 2015.[1]

-

Context: Detailed mechanisms for the enamine/enol ether fluorination route.

-

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.[1]

-

Context: Authoritative source on the stereoelectronic effects (dipoles, gauche effect) of the C-F bond.

-

Sources

Application Notes & Protocols: Nucleophilic Addition Reactions to 2,2-Difluorocyclononan-1-one

Abstract

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1][2] The α,α-difluoroketone motif is particularly valuable, serving as a versatile synthetic intermediate and a key pharmacophore in various enzyme inhibitors.[3][4][5] This guide provides an in-depth exploration of nucleophilic addition reactions to 2,2-difluorocyclononan-1-one, a substrate that presents a unique interplay of electronic activation and steric hindrance. The gem-difluoro group strongly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3][5] However, the large, conformationally flexible nine-membered ring imposes significant steric challenges that must be carefully managed. This document offers foundational principles, detailed experimental protocols for key transformations, and expert insights for researchers, scientists, and drug development professionals working with this and structurally related fluorinated ketones.

Foundational Principles: Understanding the Substrate

1.1. Electronic and Steric Profile of 2,2-Difluorocyclononan-1-one

The reactivity of any carbonyl compound is governed by a balance of electronic and steric factors.[6] In 2,2-difluorocyclononan-1-one, these factors are pronounced.

-

Electronic Activation: Fluorine is the most electronegative element, and the two α-fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect depletes electron density from the adjacent carbonyl carbon, significantly increasing its partial positive charge and, therefore, its electrophilicity.[3][6] This makes the ketone exceptionally reactive towards nucleophiles compared to its non-fluorinated analog, cyclononanone. This activation is critical as it can overcome the inherent lower reactivity of ketones compared to aldehydes.[7][8]

-

Steric Hindrance: The cyclononane ring is a large and sterically demanding scaffold. The approach of a nucleophile to the carbonyl carbon is more hindered than in smaller cyclic or acyclic ketones.[7][8] Successful reactions often require careful selection of nucleophiles and reaction conditions to navigate this steric bulk. The trajectory of nucleophilic attack, known as the Bürgi–Dunitz angle (approximately 107°), dictates the geometric pathway to the carbonyl carbon.[8]

1.2. General Mechanism of Nucleophilic Addition